Cas no 1806068-78-9 (Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)

Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate is a fluorinated pyridine derivative with a unique structural framework, combining an aminomethyl group, trifluoromethoxy, and trifluoromethyl substituents. This compound is of interest in medicinal chemistry and agrochemical research due to its electron-withdrawing trifluoromethyl and trifluoromethoxy groups, which enhance metabolic stability and lipophilicity. The presence of the aminomethyl functionality provides a reactive site for further derivatization, making it a versatile intermediate in the synthesis of bioactive molecules. Its well-defined molecular structure ensures consistent reactivity, supporting applications in the development of pharmaceuticals or specialty chemicals requiring fluorine-containing motifs.
Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate structure
1806068-78-9 structure
商品名:Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
CAS番号:1806068-78-9
MF:C11H10F6N2O3
メガワット:332.199123859406
CID:4844588

Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
    • インチ: 1S/C11H10F6N2O3/c1-21-8(20)2-6-9(10(12,13)14)5(3-18)7(4-19-6)22-11(15,16)17/h4H,2-3,18H2,1H3
    • InChIKey: LKZFRBCGEAUTAE-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(CC(=O)OC)=NC=C(C=1CN)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 11
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 387
  • トポロジー分子極性表面積: 74.4
  • 疎水性パラメータ計算基準値(XlogP): 1.6

Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029080537-1g
Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
1806068-78-9 97%
1g
$1,534.70 2022-04-01

Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate 関連文献

Methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetateに関する追加情報

Methyl 4-(Aminomethyl)-5-(Trifluoromethoxy)-3-(Trifluoromethyl)pyridine-2-acetate (CAS No. 1806068-78-9): A Comprehensive Overview

Methyl 4-(Aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1806068-78-9) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents. This comprehensive overview aims to provide a detailed understanding of the chemical properties, synthesis methods, biological activities, and potential applications of this compound.

Chemical Structure and Properties

Methyl 4-(Aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate is a complex organic molecule with a molecular formula of C12H11F6N2O3. The compound features a pyridine ring substituted with an aminomethyl group at the 4-position, a trifluoromethoxy group at the 5-position, and a trifluoromethyl group at the 3-position. Additionally, it contains an acetate ester moiety attached to the pyridine ring at the 2-position. These functional groups contribute to its unique chemical properties and reactivity.

The presence of fluorine atoms in the trifluoromethoxy and trifluoromethyl groups significantly influences the electronic properties of the molecule, enhancing its lipophilicity and metabolic stability. The aminomethyl group provides opportunities for further functionalization and conjugation with other biomolecules, making it a versatile building block in drug design.

Synthesis Methods

The synthesis of methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate involves multiple steps and requires precise control over reaction conditions to ensure high yields and purity. One common synthetic route starts with the preparation of an intermediate pyridine derivative, which is then modified through selective functionalization reactions.

A typical synthesis protocol involves the following steps:

  1. Synthesis of the pyridine core: The pyridine ring can be synthesized using various methods, such as the Hantzsch pyridine synthesis or catalytic cyclization reactions.
  2. Introduction of trifluoromethoxy and trifluoromethyl groups: These groups can be introduced through nucleophilic substitution reactions or direct fluorination methods.
  3. Amination of the pyridine ring: The aminomethyl group can be introduced via reductive amination or other nitrogen introduction methods.
  4. Esterification: The final step involves esterification to form the acetate ester moiety.

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound, reducing waste and improving overall yield.

Biological Activities and Applications

Methyl 4-(Aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate has been studied for its potential biological activities and therapeutic applications. One of its key areas of interest is its activity as a modulator of specific biological targets. Research has shown that this compound can interact with various receptors and enzymes, making it a promising candidate for drug development.

In particular, studies have focused on its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been evaluated for its ability to inhibit kinases, which are important targets in cancer therapy. The compound's unique structure allows it to bind selectively to these targets, potentially leading to more effective and targeted treatments.

Beyond enzyme inhibition, methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammation by modulating cytokine production and signaling pathways. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing methyl 4-(aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate into clinical trials. Several pharmaceutical companies are currently conducting phase I and II trials to evaluate its safety and efficacy in human subjects. These trials are focused on assessing its pharmacokinetic properties, dosing regimens, and potential side effects.

Preliminary data from these trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit. However, further research is needed to fully understand its potential as a therapeutic agent.

In addition to clinical trials, ongoing research is exploring new applications for this compound. For example, scientists are investigating its use as a diagnostic tool in imaging studies due to its unique chemical properties that allow for selective binding to specific tissues or cells.

Conclusion

Methyl 4-(Aminomethyl)-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1806068-78-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides opportunities for developing novel therapeutic agents with improved efficacy and reduced side effects. As research continues to advance our understanding of this compound's properties and applications, it holds promise for addressing unmet medical needs in various disease areas.

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